molecular formula C8H13IN2O2Si B14282810 Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate CAS No. 141856-40-8

Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14282810
CAS No.: 141856-40-8
M. Wt: 324.19 g/mol
InChI Key: WJTLTPLOKPSKLB-UHFFFAOYSA-N
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Description

Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, a trimethylsilyl group at position 5, and a methyl ester group at position 3. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by the introduction of the trimethylsilyl group and the esterification of the carboxylic acid group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and trimethylsilyl group can influence the compound’s reactivity and binding affinity to target molecules. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    4-Iodo-5-methyl-1H-imidazole: Contains an imidazole ring with similar functional groups.

Uniqueness

Methyl 4-iodo-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups and the pyrazole ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

141856-40-8

Molecular Formula

C8H13IN2O2Si

Molecular Weight

324.19 g/mol

IUPAC Name

methyl 4-iodo-5-trimethylsilyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H13IN2O2Si/c1-13-8(12)6-5(9)7(11-10-6)14(2,3)4/h1-4H3,(H,10,11)

InChI Key

WJTLTPLOKPSKLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1I)[Si](C)(C)C

Origin of Product

United States

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